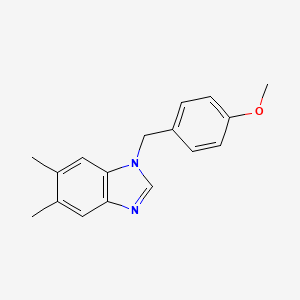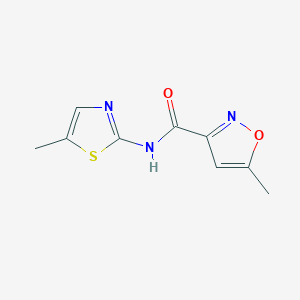
4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide
説明
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step chemical processes that target the introduction of specific functional groups to achieve the desired molecular architecture. For instance, the synthesis of novel piperidine derivatives evaluated for anti-acetylcholinesterase activity highlights the complexity and creativity in synthesizing such compounds, where substitutions at specific positions can dramatically alter the biological activity (Sugimoto et al., 1990). This process typically includes steps such as amide formation, ring closure, and selective functionalization, which are crucial for obtaining the final compound with high purity and yield.
Molecular Structure Analysis
The molecular structure of compounds within the piperidine family, including 4-Benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide, is characterized by the presence of a piperidine ring—a nitrogen-containing six-membered ring—which significantly influences their chemical behavior and interaction with biological targets. Crystal structure analyses, such as those performed on related compounds, provide insights into the conformational preferences, intermolecular interactions, and stability of these molecules (Sudhakar et al., 2005). These studies are essential for understanding how modifications to the molecular framework affect the overall properties of the compound.
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions that are pivotal in medicinal chemistry for the creation of new pharmacophores. The reactivity of the piperidine nitrogen, along with the benzyl and dimethoxyphenyl groups, enables the formation of diverse compounds with potential biological activities. The reactions commonly involve nucleophilic substitution, reduction, and amide bond formation, which are fundamental in modifying the core structure to enhance its interaction with biological targets (Toyo’oka et al., 1991).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of benzyl and dimethoxyphenyl groups contributes to its lipophilicity, which is a critical factor in determining its absorption and distribution within biological systems. Understanding these properties is crucial for predicting the compound's behavior in pharmaceutical formulations and its potential as a drug candidate.
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, basicity, and reactivity towards various chemical reagents, play a significant role in its biological activities. The piperidine nitrogen atom, in particular, is a site of basicity and nucleophilicity, affecting the compound's interaction with enzymes and receptors. Studies on the reactivity of similar compounds provide insights into how structural modifications can be used to tailor the chemical properties for specific biological targets (Nesterov et al., 2003).
科学的研究の応用
Virtual Screening and Pharmacokinetics
Virtual Screening and Breast Tumor Metastasis Inhibition : Virtual screening methods targeting the urokinase receptor (uPAR) identified compounds related to 4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide, demonstrating inhibition of breast cancer cell invasion, migration, and angiogenesis. The synthesis of these analogs led to significant reductions in tumor volumes and metastasis in vivo, suggesting potential applications in cancer therapy (Wang et al., 2011).
Skeletal Muscle Sodium Channel Blockers
Antimyotonic Agents Development : Conformationally restricted analogs of tocainide, similar in structure to this compound, were synthesized as potent skeletal muscle sodium channel blockers. These compounds showed a marked increase in potency and use-dependent block, highlighting their potential as therapeutic agents for conditions like myotonia (Catalano et al., 2008).
CB1 Cannabinoid Receptor Interaction
Molecular Interaction Studies : Research on compounds structurally related to this compound explored their interaction with the CB1 cannabinoid receptor. These studies provide insights into the binding mechanisms and potential therapeutic applications of cannabinoid receptor antagonists (Shim et al., 2002).
Anti-Acetylcholinesterase Activity
Novel Piperidine Derivatives Synthesis : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These studies offer a foundation for developing new therapeutic agents for diseases such as Alzheimer's (Sugimoto et al., 1990).
Polyamides and Polymer Synthesis
Advanced Materials Development : Research into the synthesis and properties of ortho-linked polyamides based on derivatives of this compound has implications for the development of new materials with specific thermal and solubility properties (Hsiao et al., 2000).
Fluorescent Logic Gates
Fluorescent Logic Gate Design : Synthesis of compounds incorporating elements of this compound structure as part of fluorescent logic gates highlights the potential applications in biosensing and molecular electronics (Gauci & Magri, 2022).
特性
IUPAC Name |
4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-9-8-18(15-20(19)26-2)22-21(24)23-12-10-17(11-13-23)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMYACRDHOCJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)

![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)
![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)
![methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4628717.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628724.png)
![4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4628734.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4628739.png)


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4628767.png)
![2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4628770.png)
![1-(3,4-dimethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628777.png)
![5-chloro-3-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4628784.png)